molecular formula C₂₁H₃₀Br₂O₃ B1153783 3-Acetoxy-5,6-dibromoandrostan-17-one

3-Acetoxy-5,6-dibromoandrostan-17-one

Cat. No.: B1153783
M. Wt: 490.27
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-5,6-dibromoandrostan-17-one is a brominated androstane derivative featuring a 17-ketone group, a 3β-acetoxy substituent, and bromine atoms at positions C-5 and C-6.

Properties

Molecular Formula

C₂₁H₃₀Br₂O₃

Molecular Weight

490.27

Synonyms

(3)-3-(Acetyloxy)-5,6-dibromoandrostan-17-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

3β-Acetoxy-6-oxo-5α-androst-16-en-17-yl trifluoromethanesulfonate (Compound 11)
  • Structure : 3β-AcO, 6-oxo, Δ16 double bond, 17-triflate.
  • Key Features : Designed as a precursor for palladium-catalyzed cross-coupling reactions. The triflate group at C-17 enhances leaving-group capacity, while the Δ16 double bond introduces steric constraints.
  • Synthesis : Achieved via Dess–Martin periodinane oxidation of a precursor, yielding 89% .
  • Contrast : Lacks bromination but shares the 3β-acetoxy motif, emphasizing the role of electronegative substituents in reactivity.
3β-Acetoxy-7α-bromo-androst-5-en-17-one
  • Structure : 3β-AcO, 7α-Br, Δ5 double bond.
  • Key Features : Bromination at C-7α alters steric and electronic properties compared to C-5/C-6 bromination. The Δ5 double bond may reduce ring strain.
  • Relevance : Highlights the impact of bromine positioning on solubility and metabolic stability .
5,6-Epoxy-3-hydroxyandrostan-17-one
  • Structure : 3β-OH, 5,6-epoxy, 17-ketone.
  • Key Features : The epoxy group introduces rigidity and polarity, contrasting with the electrophilic dibromo motif.
  • Biological Implications : Epoxides are prone to nucleophilic attack, suggesting divergent reactivity compared to brominated analogs .
16α-Fluoro-3β-hydroxy-5α-androstan-17-one
  • Structure : 3β-OH, 16α-F, 17-ketone.
  • Key Features : Fluorine’s electronegativity enhances metabolic stability and receptor binding affinity.
  • Contrast : Demonstrates how halogen type (F vs. Br) and position influence pharmacokinetics .

Comparative Data Table

Compound Name Substituents Molecular Weight Reactivity/Bioactivity Highlights Synthesis Yield/Key Data Reference
3-Acetoxy-5,6-dibromoandrostan-17-one 3β-AcO, 5,6-diBr, 17-ketone ~506.2 (calc.) Electrophilic sites at C-5/C-6 for functionalization Not reported N/A
3β-Acetoxy-6-oxo-5α-androst-16-en-17-yl triflate 3β-AcO, 6-oxo, Δ16, 17-triflate 548.5 (calc.) High-yield triflate precursor (89%) 89% yield
3β-Acetoxy-7α-bromo-androst-5-en-17-one 3β-AcO, 7α-Br, Δ5 ~407.3 (calc.) Altered bromine position affects steric interactions Not reported
5,6-Epoxy-3β-hydroxyandrostan-17-one 3β-OH, 5,6-epoxy 306.4 (calc.) Epoxy group increases polarity and rigidity Not reported
16α-Fluoro-3β-hydroxy-5α-androstan-17-one 3β-OH, 16α-F 308.4 (calc.) Enhanced metabolic stability via fluorine Not reported

Research Findings and Mechanistic Insights

  • Bromination Effects : Bromine at C-5/C-6 (vs. C-7 or C-16) increases electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. This contrasts with 7α-bromo analogs, where bromine placement may hinder enzyme binding .
  • Acetoxy vs.

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